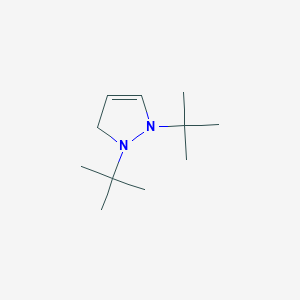
4-Benzylidene-6-fluoro-4H-3,1-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-6-fluoro-4H-3,1-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the benzothiazine ring system makes them versatile for various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-6-fluoro-4H-3,1-benzothiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-fluoro-2-aminobenzothiazole with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as piperidine and requires heating to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylidene-6-fluoro-4H-3,1-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazine ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazines, and various substituted benzothiazines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Benzylidene-6-fluoro-4H-3,1-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 4-Benzylidene-6-fluoro-4H-3,1-benzothiazine involves its interaction with various molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of specific enzymes and receptors. For example, it may inhibit enzymes involved in the inflammatory response or interfere with the replication of viral particles .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
4H-1,2,4-Benzothiadiazine-1,1-dioxides: These compounds are known for their activity as potassium channel activators and have different pharmacological profiles
Uniqueness
4-Benzylidene-6-fluoro-4H-3,1-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylidene and fluoro groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
647025-77-2 |
|---|---|
Formule moléculaire |
C15H10FNS |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-benzylidene-6-fluoro-3,1-benzothiazine |
InChI |
InChI=1S/C15H10FNS/c16-12-6-7-14-13(9-12)15(18-10-17-14)8-11-4-2-1-3-5-11/h1-10H |
Clé InChI |
KBFFHYAAKNCPDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)



![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)



![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)

![(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B12602646.png)
![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)

